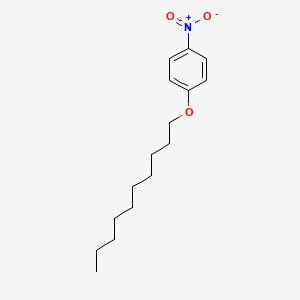









|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].O.O.[Sn](Cl)Cl>C(O)C>[CH2:2]([O:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
28.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for about 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
to prepare a solution which
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled in an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
was then stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating at 60° C. for about 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the resultant precipitate was collected by filtration
|
|
Type
|
ADDITION
|
|
Details
|
A 3 N aqueous sodium hydroxide solution was added to the collected precipitate
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
a 3 N aqueous sodium hydroxide solution was then added to the concentrate
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was then dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.4 g | |
| YIELD: PERCENTYIELD | 92.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |